2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine
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Overview
Description
2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine is a useful research compound. Its molecular formula is C28H54ClN5O4Si3 and its molecular weight is 644.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nucleic Acid Chemistry and Derivative Synthesis
Research into nucleic acid-related compounds often explores the synthesis and applications of modified adenosine derivatives for studying biochemical pathways and developing therapeutic agents. For example, studies have detailed the synthesis of various adenosine analogs through chlorination and other chemical modifications, aiming to understand their chemical behavior and potential biological activity (Robins & Uznański, 1981; Gough & Maguire, 1967). These modifications often target the enhancement of specific properties, such as stability against enzymatic degradation or the alteration of receptor binding affinity, to serve as tools in molecular biology or as lead compounds in drug discovery.
Enzymatic Studies and Antiviral Research
Adenosine derivatives have been explored for their antiviral properties and interactions with enzymes, such as adenosine deaminase. Studies have synthesized optically pure adenosine analogs to investigate their antiretroviral effects and their enzymatic deamination, providing insights into their potential therapeutic applications (Megati et al., 1992). Such research underscores the importance of structural modifications in influencing the biological activity of nucleoside analogs.
Synthesis Techniques and Chemical Stability
The development of synthesis methods for adenosine derivatives, including those involving chlorination, is critical for producing compounds with desired properties for further study. Investigations into the stability and reactivity of these compounds contribute to our understanding of their potential applications in medicinal chemistry and biochemical research (Arai & Ōki, 1976; Seela & Waldek, 1975). These studies not only provide methods for preparing adenosine derivatives but also evaluate their chemical behavior under various conditions, which is essential for their application in biological experiments and therapeutic development.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-2’,3’,5’-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine is the A1-adenosine receptor . This receptor plays a crucial role in inhibiting adenylate cyclase activity and participating in the suppression of neurotransmitter release .
Mode of Action
As a protected A1-adenosine receptor agonist , this compound interacts with its target by binding to the receptor and inducing a conformational change . This change triggers a series of intracellular events that lead to the inhibition of adenylate cyclase activity .
Biochemical Pathways
The activation of the A1-adenosine receptor leads to the inhibition of adenylate cyclase, reducing the conversion of ATP to cyclic AMP (cAMP). This decrease in cAMP levels affects various downstream signaling pathways, including the suppression of neurotransmitter release .
Pharmacokinetics
Its solubility in chloroform, dichloromethane, dimethyl methoxide, and methanol suggests that it may have good bioavailability .
Result of Action
The activation of the A1-adenosine receptor by this compound leads to a decrease in cAMP levels, which can result in the suppression of neurotransmitter release . Additionally, it has been reported to induce apoptosis .
Properties
IUPAC Name |
9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54ClN5O4Si3/c1-26(2,3)39(10,11)35-16-18-20(37-40(12,13)27(4,5)6)21(38-41(14,15)28(7,8)9)24(36-18)34-17-31-19-22(30)32-25(29)33-23(19)34/h17-18,20-21,24H,16H2,1-15H3,(H2,30,32,33)/t18-,20-,21-,24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPWDVVMCBUEMP-UMCMBGNQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54ClN5O4Si3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444232 |
Source
|
Record name | 9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
644.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195727-26-5 |
Source
|
Record name | 9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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